N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

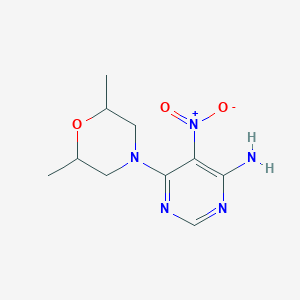

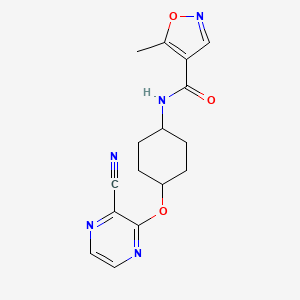

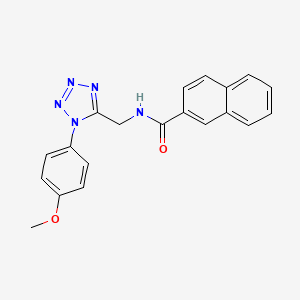

The molecular structure of “N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide” is complex, and it’s part of a class of compounds known as tetrahydropyrazolopyridinones . The molecular formula is C26H25N5O5 .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide” are not available, related compounds have been studied. For instance, Apixaban, a similar compound, has been shown to inhibit free as well as prothrombinase- and clot-bound FXa activity in vitro .科学的研究の応用

Role in Drug Designing

Piperidine derivatives, such as “N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . They can be used in the development of drugs to treat various viral diseases.

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . They can be used in the development of drugs to treat malaria.

Analgesic Applications

Piperidine derivatives are being utilized as analgesic agents . They can be used in the development of drugs to treat pain.

Anti-Alzheimer Applications

Piperidine derivatives are being utilized as anti-Alzheimer agents . They can be used in the development of drugs to treat Alzheimer’s disease.

作用機序

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the coagulation process, where it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide prevents the generation of thrombin, thereby indirectly inhibiting platelet aggregation . This results in an antithrombotic effect, which has been demonstrated in pre-clinical studies .

Pharmacokinetics

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide’s action include a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This leads to a dose-dependent antithrombotic efficacy, as observed in animal models .

Action Environment

The action, efficacy, and stability of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide can be influenced by various environmental factors. For instance, the compound’s bioavailability and pharmacokinetic properties can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions . .

特性

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-14-10-11-16(20-19(23)15-7-3-2-4-8-15)13-17(14)21-12-6-5-9-18(21)22/h10-11,13,15H,2-9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYRJQJMWQLYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2708243.png)

![2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B2708244.png)

![4-[(2-Hydroxyethyl)thio]benzoic acid](/img/structure/B2708257.png)

![N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B2708260.png)

![(3R,4R)-1-Oxa-8-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2708261.png)